molecular formula C21H29NO2 B1385281 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline CAS No. 1040683-70-2

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline

Cat. No.: B1385281
CAS No.: 1040683-70-2
M. Wt: 327.5 g/mol
InChI Key: TVHRNXLUGFIKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline involves several steps. One common synthetic route includes the reaction of 2-(tert-butyl)phenol with ethylene oxide to form 2-(tert-butyl)phenoxyethanol. This intermediate is then reacted with 2-isopropoxyaniline under specific conditions to yield the final product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions and functions .

Mechanism of Action

The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific research context and application.

Comparison with Similar Compounds

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-[2-(2-tert-butylphenoxy)ethyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-16(2)24-20-13-9-7-11-18(20)22-14-15-23-19-12-8-6-10-17(19)21(3,4)5/h6-13,16,22H,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRNXLUGFIKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NCCOC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline
Reactant of Route 3
Reactant of Route 3
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.